CID 20384456
Description
The compound with the identifier “CID 20384456” is a chemical entity listed in the PubChem database
Properties
CAS No. |
62690-49-7 |
|---|---|
Molecular Formula |
C2H4NO4P |
Molecular Weight |
137.03 g/mol |
InChI |
InChI=1S/C2H4NO4P/c3-2(4)1-7-8(5)6/h1H2,(H2,3,4) |
InChI Key |
HZLYJEYDZHDXOP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)OP(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 20384456 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of crystal forms of certain compounds involves maintaining specific physiochemical stability, particle size uniformity, and fluidity .
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: CID 20384456 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions it undergoes depend on its chemical structure and the reagents used.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products.
Scientific Research Applications
CID 20384456 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 20384456 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Understanding the mechanism of action is crucial for elucidating its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 20384456 can be identified using chemical structure search tools such as PubChem. These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Comparing it with similar compounds helps highlight its unique features and potential advantages in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
